3-(Methylthio)-1-hexanol
Overview
Description
3-(Methylthio)-1-hexanol is an organic compound characterized by a hexanol backbone with a methylthio group attached to the third carbon atom. This compound is known for its distinctive sulfurous odor and is used in various industrial and research applications.
Mechanism of Action
Target of Action
It is known that many sulfur-containing compounds interact with various enzymes and proteins within the cell
Mode of Action
It is known that sulfur-containing compounds can interact with biological molecules through various mechanisms, such as binding to active sites of enzymes or interacting with cell membranes . These interactions can lead to changes in cellular processes and functions.
Biochemical Pathways
Sulfur-containing compounds are known to play roles in various biochemical pathways, including those involved in the metabolism of amino acids and lipids
Pharmacokinetics
It is known that the pharmacokinetics of a compound can be influenced by factors such as its chemical structure, the route of administration, and the physiological condition of the individual .
Result of Action
Sulfur-containing compounds are known to have various biological effects, including antimicrobial, anticancer, and antioxidant activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)-1-hexanol typically involves the reaction of 1-hexanol with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-hexanol is replaced by the methylthio group.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of the corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted hexanols.
Scientific Research Applications
3-(Methylthio)-1-hexanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of flavors and fragrances due to its distinctive odor.
Comparison with Similar Compounds
3-(Methylthio)-1-propanol: Similar structure but with a shorter carbon chain.
3-(Methylthio)-1-butanol: Similar structure with a four-carbon chain.
3-(Methylthio)-1-pentanol: Similar structure with a five-carbon chain.
Uniqueness: 3-(Methylthio)-1-hexanol is unique due to its specific chain length, which influences its physical and chemical properties, such as boiling point and solubility. This makes it particularly suitable for certain industrial applications where other similar compounds may not perform as effectively.
Properties
IUPAC Name |
3-methylsulfanylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASXSHMJYRPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866215 | |
Record name | 3-(Methylsulfanyl)hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with sulfurous onion, garlic green vegetable odour | |
Record name | 3-(Methylthio)-1-hexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water | |
Record name | 3-(Methylthio)-1-hexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.964-0.974 (20°) | |
Record name | 3-(Methylthio)-1-hexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
51755-66-9, 90180-89-5 | |
Record name | 3-(Methylthio)-1-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51755-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methylthio)-1-hexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methylsulfanyl)hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylthio)hexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(METHYLTHIO)-1-HEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFU4A74TQT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | R-3-(Methylthio)-1-hexanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(Methylthio)-1-hexanol interesting from a dielectric properties perspective?
A1: This compound exhibits a phenomenon called Debye-type dielectric relaxation, particularly in its highly viscous state approaching the glass transition []. This means that its molecular dipoles reorient in response to an applied electric field, and this reorientation process contributes to the material's dielectric response. Notably, the Debye relaxation in this compound is the slowest and strongest relaxation dynamic observed []. This property makes it interesting for studying fundamental molecular dynamics in condensed matter.
Q2: How does the Debye relaxation of this compound compare to other similar molecules?
A2: Studies comparing this compound to 2-ethyl-1-hexanol (a Debye liquid) and 2-ethylhexylamine (a non-Debye liquid) reveal intriguing differences []. While the Debye relaxation strength and time remain relatively consistent between this compound and 2-ethyl-1-hexanol, the former exhibits a significantly enhanced structural relaxation strength and a longer relaxation time []. This suggests a reduced dynamic separation between the Debye and structural relaxations in this compound. These comparisons are valuable for understanding the structural factors influencing Debye relaxation behavior.
Q3: Are there efficient synthetic routes for producing this compound?
A3: Yes, research has established a straightforward synthesis starting with E-2-hexenal []. The process involves a 1,4-conjugated addition of sodium thiomethoxide to E-2-hexenal, yielding 3-methylthio hexanal. Subsequent reduction using sodium borohydride leads to this compound. Each step boasts high yields, making this a practical synthetic route [].
Q4: How is the structure of synthesized this compound confirmed?
A4: The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques. Gas chromatography coupled with mass spectrometry (GC/MS) is employed to analyze the compound's mass fragments, while proton nuclear magnetic resonance (1HNMR) spectroscopy helps elucidate its molecular structure []. These techniques provide complementary data to ensure the successful synthesis of the target compound.
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